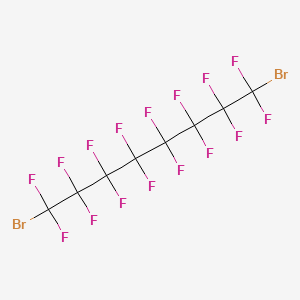

1,8-Dibromoperfluorooctane

Description

Contextualization within Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Research

1,8-Dibromoperfluorooctane is classified as a perfluorinated compound (PFC), a subgroup within the broader category of per- and polyfluoroalkyl substances (PFAS). azurewebsites.netchemistry-matters.com PFAS represent a large family of synthetic chemicals utilized across numerous industrial and consumer applications for over 50 years, valued for their ability to impart resistance to stains, water, and grease. chemistry-matters.comgreenpeace.to Their defining feature is the carbon-fluorine (C-F) bond, which is exceptionally strong and short, granting these substances high chemical and thermal stability. greenpeace.to

This stability, however, also results in extreme persistence in the environment, earning them the moniker "forever chemicals". azurewebsites.netipen.org Many PFAS are resistant to natural degradation processes, leading to their long-term presence and accumulation in the environment and living organisms. ipen.org Due to their persistence and widespread detection, PFAS have become a major focus of environmental and chemical research. chemistry-matters.comnih.gov While much of the research on PFAS has centered on long-chain variants like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), the study of other functionalized perfluorinated structures like this compound contributes to a deeper understanding of the fundamental chemistry of this class of compounds. chemistry-matters.commsu.edu

Significance of Brominated Perfluorinated Compounds in Contemporary Chemical Science

The significance of brominated perfluorinated compounds like this compound in modern chemistry stems primarily from their ability to participate in a specific non-covalent interaction known as halogen bonding. acs.org A halogen bond is an attractive interaction between an electron-deficient region on a halogen atom (in this case, bromine) and an electron-rich site (a Lewis base), such as a nitrogen or oxygen atom on another molecule. acs.org The strong electron-withdrawing effect of the perfluorinated carbon chain enhances the electron-deficient character of the terminal bromine atoms, making them effective halogen bond donors. acs.org

This property is highly valuable in the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties and architectures. acs.org By acting as a bifunctional halogen bond donor, this compound can connect with electron-donating molecules to create highly ordered supramolecular assemblies. rsc.org

Detailed Research Findings:

Self-Assembly and Co-crystal Formation : Research has shown that this compound self-assembles with the electron donor N,N,N',N'-tetramethyl-p-phenylenediamine. acs.org This interaction results in the formation of co-crystals with a layered structure, where the perfluorocarbon and hydrocarbon components are segregated into distinct layers joined by C-Br···N halogen bonds. acs.orgsci-hub.st The distance between the nitrogen and bromine atoms in this co-crystal is approximately 2.92 Å, significantly shorter than the sum of their van der Waals radii, which confirms a strong halogen bond. sci-hub.st This demonstrates the compound's utility in building one-dimensional, infinite chains in the solid state. rsc.org

Solution-Phase Interactions : The halogen bonding capabilities of this compound have also been studied in solution. In one investigation, it was used as a model halogen bond donor to interact with various solvents that act as electron donors (halogen bond acceptors). ualberta.ca Techniques such as ¹⁹F-NMR spectroscopy were used to probe these interactions, providing insight into the fundamental forces that govern molecular recognition processes. ualberta.ca

Comparison with Other Halogens : The behavior of dibromoperfluorocarbons is often compared to their diiodo-analogues. acs.org While both are effective halogen bond donors, the strength of the interaction differs, allowing for fine-tuning of supramolecular structures. This comparative analysis is crucial for developing a rational approach to crystal design based on halogen bonding. acs.org

The study of this compound and similar brominated perfluorocarbons provides fundamental insights into non-covalent interactions, enabling the development of new materials and advancing the principles of supramolecular chemistry. acs.orgrsc.org

Propriétés

IUPAC Name |

1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRJPHOHVRHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371604 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-58-8 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 812-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of 1,8 Dibromoperfluorooctane

Established Synthetic Routes to 1,8-Dibromoperfluorooctane

A primary and well-established method for the industrial-scale synthesis of this compound and other α,ω-dibromoperfluoroalkanes is the telomerization of tetrafluoroethylene (TFE). This free-radical chain reaction utilizes a telogen, in this case, a substance that can provide the end groups for the growing polymer chain. For the synthesis of this compound, dibromodifluoromethane (CF₂Br₂) is commonly employed as the telogen.

The reaction proceeds through a series of steps initiated by a radical initiator. The initiator abstracts a bromine atom from CF₂Br₂, generating a ·CF₂Br radical. This radical then adds to a molecule of TFE, initiating the growth of the perfluoroalkyl chain. The chain propagation continues with the sequential addition of TFE monomers. The chain length is controlled by the relative concentrations of the telogen and the monomer. Finally, the growing perfluoroalkyl radical chain abstracts a bromine atom from another molecule of CF₂Br₂ to terminate the chain, yielding the desired this compound and regenerating a ·CF₂Br radical to continue the chain reaction.

The general scheme for this telomerization process can be represented as follows:

Initiation: Initiator → 2 R· R· + CF₂Br₂ → RBr + ·CF₂Br

Propagation: ·CF₂Br + n CF₂=CF₂ → ·(CF₂)₂nCF₂Br

Chain Transfer: ·(CF₂)₂nCF₂Br + CF₂Br₂ → Br(CF₂)₂n₊₁Br + ·CF₂Br

This method allows for the production of a homologous series of α,ω-dibromoperfluoroalkanes, from which this compound can be separated by distillation.

Novel Approaches in the Synthesis of Perfluorinated Dibromides

While telomerization remains a cornerstone for the production of perfluorinated dibromides, research into more direct and potentially more sustainable synthetic methods is ongoing. Among these, electrochemical fluorination (ECF), also known as the Simons process, and direct fluorination are prominent.

Electrochemical Fluorination (ECF): This technique involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride. In principle, the corresponding hydrocarbon, 1,8-dibromooctane, could be subjected to ECF to replace all hydrogen atoms with fluorine. However, the harsh conditions of ECF, including the highly corrosive nature of hydrogen fluoride and the potential for molecular rearrangement and fragmentation, present significant challenges for the direct synthesis of specific long-chain perfluorinated compounds like this compound with high selectivity and yield.

Direct Fluorination: This method involves the reaction of a hydrocarbon substrate with elemental fluorine (F₂), typically diluted with an inert gas to control the highly exothermic reaction. While powerful, direct fluorination is often difficult to control and can lead to a mixture of products and significant degradation of the starting material. Achieving selective perfluorination of a long-chain dibromoalkane to produce this compound without side reactions is a considerable synthetic challenge.

Recent advancements in fluorination chemistry focus on developing milder and more selective reagents and catalytic systems. These include the use of electrophilic fluorinating agents and transition-metal-catalyzed C-H fluorination. While these methods have shown great promise for the synthesis of complex fluorinated molecules, their application to the direct and efficient synthesis of long-chain perfluorinated dibromides from hydrocarbon precursors is still an area of active research and development.

Conversion and Functionalization Strategies of this compound

The two terminal bromine atoms in this compound are reactive handles that can be transformed into a wide array of functional groups, making it a versatile precursor for various fluorinated materials.

Epoxidation Reactions and Fluoroepoxide Derivatization

While direct epoxidation of the C-Br bonds in this compound is not a standard transformation, this compound can serve as a precursor to perfluoroalkenes, which can then be epoxidized. For instance, dehydrobromination or reductive coupling of this compound could potentially yield perfluorooctene derivatives. These electron-deficient olefins can then be converted to the corresponding fluoroepoxides using appropriate oxidizing agents. Fluorinated epoxides are valuable synthetic intermediates due to the high reactivity of the epoxide ring towards nucleophilic attack, enabling the introduction of various functional groups.

Reactions in Organic Synthesis for Complex Molecular Architectures

The utility of this compound as a building block in organic synthesis is primarily centered around the substitution of its terminal bromine atoms. This allows for the introduction of a long, rigid, and chemically inert perfluorooctyl chain into a variety of molecular scaffolds.

Synthesis of Fluorinated Polymers: this compound can be used as a monomer or a chain extender in the synthesis of high-performance fluorinated polymers. For example, it can undergo condensation polymerization with difunctional nucleophiles such as diols, diamines, or dithiols to produce polyesters, polyamides, or polyethers with perfluorinated segments in the polymer backbone. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity.

Preparation of Perfluoropolyethers (PFPEs): While not a direct conversion, this compound can be a starting material for the synthesis of precursors used in the production of certain types of PFPEs. These high-performance lubricants and fluids are known for their exceptional thermal and chemical stability.

Formation of Fluorinated Liquid Crystals: The rigid and linear nature of the perfluorooctyl chain makes this compound an attractive component in the synthesis of liquid crystals. By incorporating this fluorinated segment into mesogenic (liquid crystal-forming) molecules, the resulting materials can exhibit modified properties such as altered mesophase behavior, increased thermal stability, and tailored dielectric anisotropy, which are crucial for applications in display technologies.

Catalytic Transformations Involving this compound

The carbon-bromine bonds in this compound are amenable to various catalytic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the precise and efficient construction of complex molecular architectures.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to couple the terminal positions of this compound with a wide range of organometallic reagents. This enables the introduction of aryl, vinyl, alkynyl, and other organic moieties at both ends of the perfluorinated chain. Such reactions are instrumental in synthesizing well-defined, dumbbell-shaped molecules with a central fluorinated core and diverse organic functionalities at the periphery. These molecules have potential applications in materials science, electronics, and medicinal chemistry.

For example, a Suzuki coupling reaction could be represented as follows:

Br(CF₂)₈Br + 2 Ar-B(OR)₂ --[Pd catalyst, base]--> Ar-(CF₂)₈-Ar + 2 B(OR)₂Br

Structural and Spectroscopic Elucidation in Research of 1,8 Dibromoperfluorooctane

Single-Crystal X-ray Diffraction Analysis of 1,8-Dibromoperfluorooctane and its Adducts

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information on the internal lattice of crystalline solids, including unit cell dimensions, bond lengths, and bond angles. nih.gov While a crystal structure for pure this compound is not extensively detailed in the literature, significant research has focused on the analysis of its co-crystalline adducts. mdpi.comresearchgate.netresearchgate.net These studies are pivotal for understanding the non-covalent interactions that govern the supramolecular assembly of fluorinated molecules.

A key interaction involving this compound is halogen bonding. nih.govmdpi.comrsc.org This is a directional, non-covalent interaction where the bromine atom, possessing an electron-deficient region known as a σ-hole, acts as a Lewis acid (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor), such as a nitrogen atom in an amine. researchgate.net

In the co-crystals formed between this compound and various nitrogen-containing Lewis bases, the bromine atoms engage in strong C–Br···N halogen bonds. X-ray analysis of these adducts reveals that the Br···N distances are consistently shorter than the sum of the van der Waals radii of bromine and nitrogen, confirming a significant attractive interaction. The geometry of this bond is typically linear, with the C–Br···N angle approaching 180°, highlighting the high directionality of the interaction. nih.gov This precise structural information, derived from X-ray diffraction, is fundamental to the field of crystal engineering, allowing for the rational design of novel materials with tailored solid-state structures and properties.

Table 1: Representative Halogen Bond Parameters in Adducts of Perfluoroalkyl Bromides

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Br···N Distance (Å) | C–Br···N Angle (°) |

|---|---|---|---|---|

| 1,2-dibromotetrafluoroethane | 1,4-diazabicyclo[2.2.2]octane (DABCO) | C–Br···N | 2.829 | ~180 |

This table presents typical structural parameters for halogen bonds observed in the crystal structures of adducts formed between bromofluorocarbons and nitrogen bases, illustrating the characteristic short distances and linear geometry. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for probing the structure and dynamics of molecules in solution. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. aiinmr.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org

A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. aiinmr.comwikipedia.org This large dispersion minimizes signal overlap and makes the chemical shift of each fluorine nucleus exquisitely sensitive to its local electronic environment. thermofisher.comazom.com In the this compound molecule, the fluorine atoms on the different difluoromethylene (-CF₂-) groups are chemically distinct. The ¹⁹F NMR spectrum would therefore be expected to show separate resonances for the fluorine atoms on the carbon adjacent to the bromine (α-position), the next carbon (β-position), and the internal carbons of the perfluoroalkyl chain. The chemical shifts of these groups provide a detailed map of the electronic structure along the carbon backbone.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Groups

| Fluorine Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| -CF₂Br (α-position) | -60 to -70 |

| -CF₂-CF₂Br (β-position) | -110 to -120 |

| Internal -CF₂- groups | -120 to -126 |

| -CF₃ | -80 to -85 |

This table shows generalized ¹⁹F NMR chemical shift ranges for fluorine atoms in different positions within a perfluoroalkyl chain. The exact values for this compound would depend on the solvent and specific molecular conformation.

Mass Spectrometry in Mechanistic Organic and Material Science Research of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.org In mechanistic and material science research, MS is crucial for identifying reaction intermediates, characterizing products, and elucidating fragmentation pathways. mdpi.com

When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, the initial molecule is ionized to form a molecular ion (M⁺·). chemguide.co.uk This high-energy ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The pattern of these fragments provides a structural fingerprint of the molecule.

Common fragmentation pathways for perfluoroalkyl bromides include:

Loss of a bromine atom: A prominent peak corresponding to the [M-Br]⁺ ion is expected, resulting from the cleavage of one of the C-Br bonds.

Alpha-cleavage: Fission of the C-C bond adjacent to the bromine atom can occur.

Chain Fragmentation: Cleavage can happen at various points along the perfluoroalkyl chain, leading to a series of perfluorinated carbocations (e.g., CF₃⁺, C₂F₅⁺, C₃F₇⁺). The stability of these fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

In mechanistic studies, such as those investigating the reactions of this compound to form new materials or polymers, mass spectrometry can be used to analyze the reaction mixture over time. By identifying the masses of intermediates and final products, researchers can piece together the reaction mechanism. For example, in material science, if this compound is used to functionalize a surface, MS techniques can help confirm the covalent attachment and identify any side products that may have formed. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₈Br₂F₁₆)

| Fragment Ion | Formula | Predicted m/z (using ⁷⁹Br) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺· | [C₈Br₂F₁₆]⁺· | 558 | Intact molecule with one electron removed |

| [M-Br]⁺ | [C₈BrF₁₆]⁺ | 479 | Loss of one bromine atom |

| [C₄F₈Br]⁺ | [C₄F₈Br]⁺ | 279 | Cleavage of the C₄-C₅ bond |

| [C₃F₇]⁺ | [C₃F₇]⁺ | 169 | Trifluoropropyl cation |

| [C₂F₅]⁺ | [C₂F₅]⁺ | 119 | Pentafluoroethyl cation |

| [CF₃]⁺ | [CF₃]⁺ | 69 | Trifluoromethyl cation (often a base peak) |

This table lists the predicted mass-to-charge ratios for some of the expected fragment ions of this compound. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would lead to characteristic isotopic patterns for bromine-containing fragments.

Chemical Reactivity and Mechanistic Studies of 1,8 Dibromoperfluorooctane

Exploration of Carbon-Bromine Bond Reactivity in Perfluorinated Systems

The reactivity of the carbon-bromine (C-Br) bond in 1,8-dibromoperfluorooctane is profoundly influenced by the presence of the perfluorinated carbon chain. The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density along the carbon backbone. This electronic pull significantly impacts the nature of the C-Br bond, making it susceptible to specific types of cleavage.

Unlike their non-fluorinated hydrocarbon counterparts, the carbon atom attached to the bromine in perfluoroalkyl bromides is less electrophilic. This is a consequence of the "perfluoroalkyl effect," where the fluorine atoms, despite their high electronegativity, can also donate electron density to the carbon chain through resonance, albeit to a lesser extent than their inductive withdrawal. This complex interplay of electronic effects dictates that direct nucleophilic attack on the carbon atom is often challenging.

Instead, the C-Br bond in perfluorinated systems is prone to homolytic cleavage, forming a perfluoroalkyl radical. This tendency is a cornerstone of the radical chemistry of these compounds. The bond dissociation energy of the C-Br bond in such systems is lower than that of a C-F bond, making it the preferred site for radical initiation.

Furthermore, the bromine atom itself can be subject to "halophilic" attack by certain nucleophiles, where the nucleophile interacts directly with the bromine atom rather than the carbon. This is a distinct mechanistic pathway compared to the classical SN2-type reactions observed in alkyl halides.

Mechanisms of Reaction with Nucleophilic and Electrophilic Reagents

The interaction of this compound with nucleophilic and electrophilic reagents is nuanced and often deviates from the reactivity patterns of simple alkyl bromides.

Nucleophilic Reactions:

As previously mentioned, direct bimolecular nucleophilic substitution (SN2) at the carbon center is generally disfavored for perfluoroalkyl bromides. The electron-withdrawing nature of the perfluoroalkyl chain, while making the carbon atom formally electron-deficient, is counteracted by the steric hindrance and the aforementioned electronic effects that reduce its electrophilicity.

However, under specific conditions and with particular nucleophiles, substitution reactions can occur. These reactions often proceed through mechanisms that avoid direct backside attack on the carbon atom. For instance, reactions with certain sulfur or phosphorus-based nucleophiles have been reported to yield substitution products, potentially through mechanisms involving single-electron transfer (SET) or halophilic attack followed by subsequent rearrangement.

| Nucleophile | Product Type | Putative Mechanistic Pathway |

| Thiolates (RS⁻) | Perfluoroalkyl thioethers | Halophilic attack / SET |

| Phosphines (R₃P) | Phosphonium salts | Halophilic attack / SET |

| Enolates | C-alkylation | Radical or SET pathways |

Electrophilic Reactions:

Direct electrophilic attack on the perfluorinated chain of this compound is highly unlikely due to the electron-deficient nature of the molecule. The C-F and C-C bonds are exceptionally strong and the molecule lacks sites of high electron density that would be susceptible to electrophilic attack.

However, the bromine atoms, with their lone pairs of electrons, could theoretically act as Lewis bases and interact with strong electrophiles. In practice, such reactions are not a common mode of reactivity for perfluoroalkyl bromides under typical electrophilic conditions. The primary role of this compound in reactions involving electrophiles is more likely to be as a precursor to a more reactive species, such as a Grignard reagent, which can then react with electrophiles. The formation of such organometallic reagents from perfluoroalkyl bromides, however, is often challenging and requires specific activation methods.

Radical Chemistry and Photoreactivity of this compound

The most well-documented and synthetically useful reactions of this compound involve radical intermediates. The relatively weak C-Br bond readily undergoes homolytic cleavage upon initiation by heat, light, or a radical initiator.

Radical Reactions:

The generation of α,ω-di-perfluorooctyl diradicals from this compound makes it a valuable monomer in radical polymerization and polyaddition reactions. These diradicals can react with a variety of monomers, including alkenes and dienes, to form fluorinated polymers with unique properties such as low surface energy, high thermal stability, and chemical resistance.

A common application is the radical addition to unsaturated compounds. The perfluoroalkyl radical generated from one end of the molecule can add across a double or triple bond, and the resulting radical can then propagate a polymerization or be quenched. The presence of two C-Br bonds allows for the formation of telechelic polymers or block copolymers.

| Reaction Type | Initiator | Resulting Products |

| Radical addition to alkenes | AIBN, Peroxides | α,ω-bis(bromoalkyl)perfluorooctanes |

| Radical polymerization | Thermal, Photochemical | Fluorinated polymers |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal catalyst | Well-defined fluorinated polymers |

Photoreactivity:

The C-Br bond in this compound is susceptible to cleavage upon irradiation with ultraviolet (UV) light. This photolytic cleavage generates perfluoroalkyl radicals, which can then initiate the same types of radical reactions described above. Photochemical initiation offers a mild and often more controlled method for generating radicals compared to thermal methods.

The photoreactivity of this compound has been exploited in photopolymerization processes to create fluorinated coatings and materials with specific surface properties. The ability to spatially and temporally control the initiation of polymerization using light is a significant advantage in many applications.

Intermolecular Interactions and Supramolecular Assemblies of 1,8 Dibromoperfluorooctane

Halogen Bonding with 1,8-Dibromoperfluorooctane as a Donor

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen, oxygen, or sulfur atom. nih.gov This interaction is analogous to hydrogen bonding but offers unique characteristics in terms of strength, directionality, and hydrophobicity. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. acs.orgijres.org In this compound, the highly electronegative perfluorooctyl chain enhances the electrophilic character of the bromine atoms, making them effective halogen bond donors. acs.orgucl.ac.uk This enables the compound to serve as a tecton, or a building block, for the rational design of crystalline materials. acs.org

The interaction between the bromine atoms of this compound and nitrogen-based Lewis bases is a prime example of a directional N···Br halogen bond. acs.orgacs.org This bond is characterized by a net attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and the nucleophilic lone pair of electrons on the nitrogen atom. nih.govacs.org

In the co-crystal formed between this compound and N,N,N',N'-tetramethyl-p-phenylenediamine, the N···Br halogen bond is the primary force driving the recognition and assembly process in both liquid and solid phases. acs.orgacs.org The key characteristics of this interaction have been determined through single-crystal X-ray diffraction.

Table 1: Geometric Parameters of the N···Br Halogen Bond

| Interaction | Donor | Acceptor | N···Br Distance (Å) | C-Br···N Angle (°) | Normalized Contact (R)¹ |

|---|

¹Normalized contact (R) is the ratio of the experimental intermolecular distance to the sum of the van der Waals radii of the interacting atoms (Br = 1.85 Å, N = 1.55 Å). Values less than 1 indicate a strong interaction.

The linearity of the C-Br···N angle is a hallmark of strong halogen bonds, indicating that the nitrogen atom approaches the bromine atom directly along the axis of the C-Br covalent bond, where the positive σ-hole is located. nih.gov This high degree of directionality is a key feature that makes halogen bonding a powerful tool in crystal engineering. wikipedia.org

The directional and specific nature of the N···Br halogen bond allows this compound to co-crystallize with complementary halogen bond acceptors to form well-defined supramolecular architectures. acs.orgacs.org When this compound is combined with a ditopic nitrogen-based acceptor like N,N,N',N'-tetramethyl-p-phenylenediamine, the result is the formation of a stable, one-dimensional (1D) infinite chain. acs.orgacs.org

In this network, the this compound molecule (the donor) and the N,N,N',N'-tetramethyl-p-phenylenediamine molecule (the acceptor) alternate, linked at each end by N···Br halogen bonds. acs.orgacs.org This creates a robust, repeating supramolecular polymer chain. The formation of these 1D networks is a common strategy in crystal engineering for creating ordered materials. nih.govrsc.orgsemanticscholar.org The stability of the resulting co-crystal is sufficient for it to be solid and stable at room temperature in the air. acs.orgacs.org

Perfluorocarbon-Hydrocarbon Interactions in Self-Assembly

Beyond the primary halogen bonding interactions that form the 1D chains, the packing of these chains in the crystal lattice is governed by the principle of solvophobicity, specifically the mutual low affinity between perfluorocarbon (PFC) and hydrocarbon (HC) segments. acs.orgacs.org The perfluorinated backbone of this compound is lipophobic and hydrophobic, while the N,N,N',N'-tetramethyl-p-phenylenediamine is a hydrocarbon-based molecule.

This dissimilarity causes the PFC and HC segments to segregate in the solid state. The one-dimensional chains, which are themselves hybrid PFC-HC structures, pack in such a way that the perfluorinated chains of one network align with the perfluorinated chains of adjacent networks. acs.org Similarly, the hydrocarbon portions align with other hydrocarbon portions. This leads to the formation of a layered crystal structure, with alternating layers of perfluorocarbon and hydrocarbon domains. acs.orgacs.org This self-assembly behavior, driven by both specific halogen bonds and non-specific PFC-HC segregation, is a powerful strategy for creating highly organized hybrid materials. acs.org

Design Principles for Crystalline Materials Utilizing Halogen Bonding in Perfluorinated Systems

The use of this compound and similar molecules in crystal engineering is guided by several key principles derived from the nature of the halogen bond. nih.govacs.orgucl.ac.uk

Activation via Electron-Withdrawing Groups : The strength of a halogen bond donor is significantly increased when the halogen is attached to an electron-withdrawing group. acs.orgucl.ac.uk The perfluoroalkyl chain in this compound serves this purpose excellently, withdrawing electron density from the bromine atoms and increasing the magnitude of their positive σ-holes. This makes the bromine atoms more potent electrophiles for halogen bonding. acs.org

Tunability : The strength of the halogen bond can be systematically tuned. It increases with the polarizability of the halogen atom (I > Br > Cl) and with the electron-withdrawing power of the molecular backbone. nih.gov This allows for precise control over intermolecular interaction strength by choosing the appropriate halogen and perfluorinated chain length.

Directionality : The highly directional nature of the halogen bond (typically with angles close to 180°) allows for the predictable construction of supramolecular architectures. nih.govwikipedia.org By using linear tectons like this compound and complementary acceptors, chemists can reliably design 1D, 2D, or even 3D networks. acs.orgnih.gov

Hierarchical Assembly : The design of complex materials often involves a hierarchy of interactions. In the case of the co-crystal between this compound and N,N,N',N'-tetramethyl-p-phenylenediamine, the strong, directional halogen bond first dictates the formation of 1D chains. acs.org Subsequently, the weaker, less specific PFC-HC segregation forces guide the packing of these chains into a layered 3D structure. acs.orgacs.org Understanding this hierarchy is crucial for designing materials with desired packing and properties.

By leveraging these principles, bromoperfluoroalkanes like this compound are established as effective and versatile building blocks for the programmed self-assembly of hybrid perfluorocarbon-hydrocarbon crystalline materials. acs.org

Applications of 1,8 Dibromoperfluorooctane in Advanced Materials Science

Role in the Synthesis of Fluorine-Containing High Molecular Weight Compounds

1,8-Dibromoperfluorooctane is a key precursor in the synthesis of various high molecular weight fluorine-containing polymers, such as fluorinated polyurethanes and polyesters. While the compound itself is not directly polymerized, it can be chemically modified to produce difunctional monomers suitable for polycondensation reactions.

A primary application of this compound is its conversion to α,ω-perfluorooctane diol (HO(CH₂)n(CF₂)₈(CH₂)nOH). This transformation is typically achieved through a two-step process involving the reaction of this compound with a protected hydroxyalkylthiol, followed by deprotection. The resulting fluorinated diol can then be used as a monomer in the synthesis of high-performance polymers.

In the production of fluorinated polyurethanes , the perfluorooctane (B1214571) diol derived from this compound can be reacted with various diisocyanates. The incorporation of the perfluoroalkyl segment into the polymer backbone imparts desirable properties such as low surface energy, enhanced thermal stability, and chemical resistance. pageplace.deresearchgate.net The general reaction for the formation of these polyurethanes is as follows:

HO-Rf-OH + OCN-R-NCO → [-O-Rf-O-CO-NH-R-NH-CO-]n

Where Rf represents the -(CH₂)n(CF₂)₈(CH₂)n- segment and R is an aliphatic or aromatic group from the diisocyanate.

Similarly, fluorinated polyesters can be synthesized by the polycondensation of the perfluorooctane diol with a dicarboxylic acid or its derivative. These polyesters exhibit excellent thermal and chemical stability, making them suitable for applications in harsh environments.

The synthesis of high molecular weight polymers using this approach is a significant area of research, as it allows for the creation of materials with tailored properties for a wide range of applications, including high-performance coatings, sealants, and elastomers. google.com

Development of Hybrid Perfluorocarbon-Hydrocarbon Crystalline Materials

The distinct non-polar nature of perfluorocarbons and the hydrocarbon segments leads to strong phase separation in hybrid materials, resulting in the formation of well-defined crystalline structures. This compound can be utilized to synthesize diblock and triblock copolymers containing both perfluorocarbon and hydrocarbon segments. These block copolymers self-assemble into various nanostructures, such as lamellae, cylinders, and spheres, driven by the incompatibility of the two blocks.

For instance, a hybrid diblock oligomer can be synthesized by reacting 1,8-dibromoperfluoroo-ctane with a hydrocarbon thiol, followed by further chemical modifications. The resulting F(CF₂)₈(CH₂)nH molecules, where 'F' denotes the fluorocarbon segment and 'H' the hydrocarbon segment, exhibit unique crystalline behavior. inkpenlab.org The melting and crystallization of these materials often occur in a stepwise manner, with the hydrocarbon and perfluorocarbon segments showing distinct thermal transitions. inkpenlab.org

The crystalline structure of these hybrid materials can be tailored by varying the relative lengths of the perfluorocarbon and hydrocarbon blocks. This control over the morphology allows for the development of materials with tunable optical, mechanical, and surface properties.

Below is a table summarizing the general characteristics of these hybrid crystalline materials:

| Property | Description |

| Morphology | Lamellar, cylindrical, or spherical nanostructures due to microphase separation. |

| Crystallization | Stepwise melting and crystallization of hydrocarbon and perfluorocarbon domains. inkpenlab.org |

| Surface Properties | Low surface energy due to the preferential migration of the perfluorocarbon segment to the surface. |

| Applications | Advanced coatings, biocompatible materials, and templates for nanofabrication. |

The study of these hybrid crystalline materials is a rapidly evolving field, with ongoing research focused on understanding the complex phase behavior and exploring new applications.

Molecular-Scale Electronics and Conductance Junction Formation

In the field of molecular electronics, the goal is to use single molecules or small ensembles of molecules as active components in electronic circuits. inkpenlab.org this compound can be functionalized to create molecular "wires" that can span the distance between two electrodes, forming a conductance junction.

A common approach is to convert this compound into 1,8-dithiolperfluorooctane (HS(CF₂)₈SH). The thiol end groups have a strong affinity for gold surfaces and can form self-assembled monolayers (SAMs) on gold electrodes. mdpi.com By using techniques such as scanning tunneling microscopy break-junction (STM-BJ), it is possible to measure the electrical conductance of a single molecule of 1,8-dithiolperfluorooctane bridging the gap between two gold electrodes.

The conductance of these molecular junctions is influenced by several factors, including the length of the molecule, the nature of the molecule-electrode contacts, and the electronic structure of the molecule. The perfluorinated backbone of the molecule can affect the energy levels of the molecular orbitals involved in charge transport.

The following table presents representative conductance data for similar molecular wires, illustrating the principles of charge transport at the molecular scale:

| Molecule | Conductance (G₀) | Measurement Technique |

| 1,8-Octanedithiol | ~10⁻⁴ | STM-BJ |

| 1,6-Hexanedithiol | ~10⁻³ | STM-BJ |

| Perfluoroalkanedithiol (hypothetical) | Expected to be lower than alkanedithiols | STM-BJ |

Note: G₀ is the quantum of conductance, approximately 77.5 µS.

Research in this area aims to understand the fundamental principles of charge transport through single molecules and to develop new molecules with tailored electronic properties for future electronic devices. nih.gov

Potential as Precursors for Specialty Fluorine-Containing Polymers

Beyond high molecular weight polymers, this compound serves as a versatile precursor for a variety of specialty fluorine-containing polymers with unique properties and applications. Its difunctional nature allows it to be incorporated into polymer chains as a monomer or used as a chain extender to modify the properties of existing polymers.

One area of interest is the development of fluorinated thermoplastic elastomers (FTPEs) . These materials combine the processability of thermoplastics with the elasticity of elastomers. By incorporating the perfluorooctane segment into the polymer architecture, it is possible to enhance the thermal stability, chemical resistance, and oil repellency of the resulting elastomer. This compound can be converted into a diol or a diamine and then copolymerized with other monomers to create block copolymers with hard and soft segments, a characteristic feature of thermoplastic elastomers.

Furthermore, this compound can be used to synthesize novel fluorinated monomers for specialty polymers. For example, it can be reacted with acrylic or methacrylic acid derivatives to produce difunctional fluorinated acrylates. These monomers can then be polymerized to create highly cross-linked, solvent-resistant polymers with low surface energy, suitable for applications such as anti-fouling coatings and low-friction surfaces.

The versatility of this compound as a precursor is summarized in the table below:

| Polymer Type | Role of this compound Derivative | Key Properties | Potential Applications |

| Fluorinated Thermoplastic Elastomers | Monomer for block copolymer synthesis | Thermal stability, chemical resistance, elasticity | Seals, gaskets, high-performance tubing |

| Fluorinated Acrylate Polymers | Precursor for difunctional monomers | High cross-link density, low surface energy | Anti-fouling coatings, low-friction surfaces |

| Modified Engineering Plastics | Chain extender | Improved thermal and chemical resistance | Components for automotive and aerospace industries |

The ongoing research in this area is focused on designing and synthesizing new specialty polymers with tailored properties to meet the demands of advanced technological applications. rsc.org

Computational and Theoretical Chemistry Investigations of 1,8 Dibromoperfluorooctane

Structure-Activity Relationship (SAR) Studies for Novel Perfluorinated Compounds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. For novel perfluorinated compounds like 1,8-dibromoperfluorooctane, computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can be a predictive tool. researchgate.netnih.govwikipedia.org

The development of a QSAR model involves several steps:

Data Collection: Gathering a dataset of perfluorinated compounds with known activities or properties.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors. For this compound, relevant descriptors would include its molecular weight, volume, surface area, lipophilicity (logP), and quantum chemical parameters like HOMO/LUMO energies and dipole moment.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For a series of novel α,ω-dihalo-perfluoroalkanes, a SAR study could investigate how properties change with:

Chain length: The length of the perfluoroalkyl chain can affect properties like lipophilicity, boiling point, and the potential for bioaccumulation.

Such studies are crucial in the rational design of new perfluorinated compounds for specific applications, whether in materials science, as intermediates in organic synthesis, or in the development of bioactive molecules. By understanding the relationship between structure and function, researchers can tune the properties of these molecules to achieve desired outcomes while potentially minimizing undesirable effects.

Future Research Trajectories for 1,8 Dibromoperfluorooctane

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of perfluorinated compounds often involves methods that are resource-intensive and can generate hazardous byproducts. A significant future research direction lies in the development of more sustainable and environmentally friendly synthetic routes for 1,8-dibromoperfluorooctane and similar long-chain dibromoperfluoroalkanes.

Current research in green chemistry emphasizes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org Future investigations could focus on implementing these principles in the synthesis of this compound. This could involve exploring solvent-free reactions, mechanochemistry, or the use of supercritical fluids as reaction media to minimize solvent waste. nih.gov Additionally, research into catalytic methods that offer high selectivity and efficiency could reduce the formation of unwanted byproducts and simplify purification processes.

A promising avenue for green synthesis is the application of continuous flow chemistry. This approach offers advantages in terms of safety, scalability, and process control, which are particularly relevant for reactions involving highly reactive fluorinated compounds. researchgate.net The development of continuous-flow processes for the synthesis of α,ω-dihalo-perfluoroalkanes could lead to more efficient and sustainable manufacturing.

Future research should also aim to develop synthetic pathways that offer greater control over the molecular architecture of this compound derivatives, enabling the synthesis of precisely defined structures for specific applications. This could involve the development of novel catalysts and reaction methodologies that allow for the selective functionalization of the terminal bromine atoms.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for this compound

| Feature | Conventional Synthesis | Potential Green Chemistry Approaches |

| Solvents | Often involves halogenated solvents | Use of supercritical fluids, ionic liquids, or solvent-free conditions |

| Energy Input | High-temperature and high-pressure conditions | Microwave-assisted synthesis, sonochemistry, lower reaction temperatures |

| Byproducts | Potential for hazardous and persistent byproducts | Higher selectivity, minimizing byproduct formation |

| Process | Batch processing | Continuous flow processing for improved safety and efficiency |

Advanced Functional Materials Development Based on this compound Derivatives

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a wide range of advanced functional materials. The terminal bromine atoms can serve as initiation sites for various polymerization reactions or as points for chemical modification to introduce desired functionalities.

One of the most promising areas of future research is the use of this compound in the synthesis of fluorinated block copolymers. mdpi.comharth-research-group.org Block copolymers are known for their ability to self-assemble into well-defined nanostructures, which is valuable for applications in nanotechnology, drug delivery, and advanced coatings. researchgate.net By using this compound as a difunctional initiator, it is possible to synthesize ABA triblock copolymers with a central perfluorinated block and two outer blocks with different chemical properties. Future research could explore the synthesis of such block copolymers and investigate their self-assembly behavior and material properties.

Another area of interest is the development of fluorinated surfactants and surface coatings. The perfluorinated backbone of this compound imparts both hydrophobic and oleophobic properties, making its derivatives suitable for applications requiring water and oil repellency. Future research could focus on the synthesis of novel surfactants by modifying the terminal bromine atoms with hydrophilic head groups. mdpi.com These surfactants could find applications in areas such as specialty coatings, fire-fighting foams, and microfluidics.

Furthermore, the incorporation of the rigid and linear perfluorooctane (B1214571) segment into polymer backbones can lead to materials with unique liquid crystalline properties. Research into the synthesis of liquid crystalline polymers derived from this compound could open up new possibilities for applications in optical displays and advanced sensors.

In-depth Investigations into Complex Intermolecular Interactions and Supramolecular Chemistry

The highly fluorinated nature of this compound leads to unique intermolecular interactions that can be harnessed for the construction of complex supramolecular assemblies. A key area for future research is the in-depth investigation of halogen bonding involving the terminal bromine atoms. nih.govnih.gov

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.gov In perfluorinated compounds, the strong electron-withdrawing effect of the fluorine atoms enhances the positive character of the σ-hole on the terminal bromine atoms, making them strong halogen bond donors. researchgate.net Future research could systematically explore the formation of halogen-bonded co-crystals of this compound with various Lewis basic molecules. Understanding the factors that govern the strength and directionality of these interactions will be crucial for the rational design of novel supramolecular architectures with tailored properties. nih.govnih.gov

The self-assembly of this compound and its derivatives in solution and at interfaces is another important research trajectory. Perfluoroalkyl chains have a strong tendency to segregate from hydrocarbon domains, leading to the formation of micelles, vesicles, and other organized structures. r3sustainability.cominnovationnewsnetwork.com Future studies could employ techniques such as small-angle X-ray and neutron scattering, and molecular dynamics simulations to gain a deeper understanding of the self-assembly behavior of these molecules. r3sustainability.com This knowledge is essential for applications in areas such as drug delivery, emulsion stabilization, and the creation of nanostructured materials.

Table 2: Potential Supramolecular Assemblies with this compound Derivatives

| Assembly Type | Driving Force | Potential Application |

| Halogen-Bonded Co-crystals | Halogen bonding between bromine and Lewis bases | Crystal engineering, nonlinear optics, sensors |

| Micelles/Vesicles | Segregation of fluorinated and non-fluorinated segments | Drug delivery, encapsulation, reaction nanoreactors |

| Langmuir-Blodgett Films | Self-assembly at air-water interface | Surface modification, advanced coatings, sensors |

| Liquid Crystals | Anisotropic molecular shape and intermolecular interactions | Optical displays, sensors, smart materials |

Comprehensive Environmental Remediation and Detoxification Strategies for Brominated PFAS

While per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment, the fate and remediation of brominated PFAS, such as this compound, are less understood. Future research must focus on developing comprehensive strategies for the environmental remediation and detoxification of these compounds.

One promising approach is the use of advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals to break down persistent organic pollutants. clu-in.orgfrtr.gov Future studies should investigate the efficacy of various AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis, for the degradation of this compound. clu-in.orgorganic-chemistry.orgresearchgate.net Research should focus on optimizing reaction conditions to achieve complete mineralization and identifying any potentially toxic degradation byproducts.

Bioremediation offers a more sustainable approach to environmental cleanup. While the strong carbon-fluorine bonds in PFAS make them resistant to microbial degradation, some microorganisms have shown the ability to dehalogenate certain halogenated compounds. cswab.orgnih.govmdpi.com Future research should explore the potential for microbial degradation of brominated PFAS. This could involve screening for and isolating microorganisms capable of cleaving the C-Br and C-F bonds in this compound. Genetic engineering and metabolic pathway analysis could be employed to enhance the degradation capabilities of these microorganisms.

Another area of investigation is the use of reductive degradation methods. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that reductive dehalogenation could be a viable strategy for the initial breakdown of this compound. Future research could explore the use of zero-valent metals, such as iron, and other reducing agents for the debromination of this compound. mdpi.com

Finally, a comprehensive understanding of the environmental fate and transport of this compound is crucial for developing effective remediation strategies. Future studies should investigate its partitioning in different environmental compartments (soil, water, air), its potential for bioaccumulation, and its transformation pathways under various environmental conditions. researchgate.netbohrium.comnih.gov

Q & A

Q. What are the key physicochemical properties and safety considerations for handling 1,8-dibromoperfluorooctane in laboratory settings?

Methodological Answer:

- Physicochemical Properties : The molecular formula is C₈Br₂F₁₆ , with a molecular weight of 545.87 g/mol. It is a brominated perfluorinated compound, structurally analogous to other perfluorooctane derivatives but with bromine substituents at the 1,8-positions. Key hazards include irritation to eyes, skin, and respiratory systems (classified under R36/37/38) .

- Safety Protocols : Use fume hoods, wear nitrile gloves, and employ closed systems for synthesis or handling to minimize inhalation and dermal exposure. Safety data sheets (SDS) for similar perfluorinated compounds (e.g., perfluoro-n-octane) recommend avoiding contact with oxidizing agents due to potential decomposition .

Q. How can researchers detect and quantify this compound in environmental or biological samples?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices. For biological samples (e.g., serum), protein precipitation with acetonitrile is recommended .

- Instrumentation :

- LC-MS/MS : Optimize electrospray ionization (ESI) in negative mode with a C18 column. Monitor transitions such as m/z 545 → 445 (Br loss) and 545 → 85 (CF₂ fragment).

- GC-MS : Derivatize using methyl tert-butyl ether (MTBE) for volatility. Use a DB-5MS column and electron capture detection (ECD) for enhanced sensitivity .

Table 1 : Comparison of Analytical Methods

| Method | LOD (ng/L) | Recovery (%) | Key Challenges |

|---|---|---|---|

| LC-MS/MS | 0.5 | 85–95 | Matrix effects in serum |

| GC-MS | 2.0 | 70–80 | Derivatization complexity |

Advanced Research Questions

Q. How can conflicting data on the environmental persistence and toxicity of this compound be resolved?

Methodological Answer:

- Comparative Toxicokinetics : Conduct parallel studies in rodents and in vitro human hepatocyte models to assess metabolic pathways. Measure half-lives in liver microsomes and compare bioaccumulation factors (BAFs) across species .

- Data Reconciliation : Use probabilistic modeling (e.g., Monte Carlo simulations) to account for variability in exposure scenarios. Cross-validate results with isotopic labeling (¹⁴C-tracing) to track degradation products .

Q. What experimental strategies address regulatory challenges (e.g., Stockholm Convention) when studying this compound?

Methodological Answer:

- Alternative Compound Development : Design non-brominated, shorter-chain perfluorinated analogs (e.g., C6 derivatives) with reduced persistence. Use computational tools (e.g., COSMOtherm) to predict environmental fate and toxicity .

- Regulatory Compliance : Align with OECD guidelines (e.g., Test No. 305) for bioaccumulation testing. Submit data to the European Chemicals Agency (ECHA) for hazard classification under REACH .

Q. How can researchers model the long-term environmental fate of this compound in aquatic systems?

Methodological Answer:

- Fugacity Modeling : Use Level III fugacity models to predict partitioning into water, sediment, and biota. Input parameters include log Kow (estimated at 4.2) and Henry’s Law constants .

- Field Validation : Deploy passive samplers (e.g., polyethylene devices) in estuarine systems to measure real-world partitioning. Correlate with lab-derived degradation rates (hydrolysis, photolysis) .

Table 2 : Key Environmental Fate Parameters

| Parameter | Value | Source (Method) |

|---|---|---|

| Hydrolysis half-life (pH 7) | >1 year | Lab simulation |

| Photodegradation rate | 0.001 day⁻¹ | UV irradiation experiments |

| Bioaccumulation factor (BAF) | 1,200 (fish) | OECD 305 guideline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.